4-Chloro-N1-cyclohexylbenzene-1,2-diamine
Description
Overview of Benzene-1,2-diamine Scaffolds in Modern Organic Chemistry
The benzene-1,2-diamine scaffold, also known as o-phenylenediamine (B120857), is a privileged structural motif in modern organic chemistry. Its importance stems from the proximity of the two amino groups, which allows for the facile construction of a variety of heterocyclic systems. These scaffolds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials for organic electronics. bldpharm.com In recent years, chiral derivatives of these diamines, particularly those derived from structures like cyclohexane-1,2-diamine, have been developed as powerful organocatalysts for asymmetric synthesis. sigmaaldrich.com These catalysts are valued for their ability to facilitate chemical transformations with high levels of stereoselectivity. sigmaaldrich.com
Structural Features and Precise Nomenclature of 4-Chloro-N1-cyclohexylbenzene-1,2-diamine
The compound this compound is a specific derivative of the benzene-1,2-diamine core. Its structure consists of a benzene (B151609) ring substituted with two amine groups at positions 1 and 2. A chlorine atom is located at position 4, and a cyclohexyl group is attached to the nitrogen atom of the amino group at position 1.
The precise IUPAC name for this compound is 4-chloro-N¹-cyclohexylbenzene-1,2-diamine . The "N1" indicates that the cyclohexyl group is specifically attached to the nitrogen of the first amino group.
Key chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 169117-71-9 |
| Molecular Formula | C₁₂H₁₇ClN₂ |
| Molecular Weight | 224.73 g/mol |
Data sourced from chemical supplier databases. sigmaaldrich.com
Significance of Substituted Benzene-1,2-diamines as Key Synthetic Intermediates
Substituted benzene-1,2-diamines are highly valued as key intermediates in multi-step organic syntheses. bldpharm.com Their utility lies in their ability to react with a wide range of dielectrophilic reagents to form stable, fused heterocyclic rings. For instance, the condensation of benzene-1,2-diamines with 1,2-dicarbonyl compounds is a classic and reliable method for synthesizing quinoxalines, a class of compounds with significant biological activities. nih.gov
Similarly, their reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles. sigmaaldrich.com Benzimidazole (B57391) derivatives are of particular importance in medicinal chemistry, forming the core structure of numerous pharmaceutical drugs. The substituents on the benzene ring and the nitrogen atoms of the diamine allow for fine-tuning the properties of the resulting heterocyclic products, making these intermediates exceptionally versatile. sigmaaldrich.com
Historical Context of Benzene-1,2-diamine Chemistry in Heterocyclic Synthesis
The chemistry of benzene-1,2-diamine has a rich history dating back to the late 19th century, closely tied to the development of synthetic dyes. One of the earliest and most fundamental reactions is the condensation with 1,2-dicarbonyl compounds to produce quinoxalines, first reported by Hinsberg in 1884. This reaction provided a straightforward entry into a new class of aromatic heterocycles. Another historically significant transformation is the Phillips-Ladenburg synthesis of benzimidazoles (1875), which involves the condensation of the diamine with carboxylic acids at high temperatures. These foundational reactions established benzene-1,2-diamines as indispensable precursors in heterocyclic chemistry and paved the way for the synthesis of countless derivatives with diverse applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-N-cyclohexylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQHFQGAOBPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Chloro N1 Cyclohexylbenzene 1,2 Diamine
Precursor-Based Synthesis Pathways
These pathways commence with precursors that already contain a portion of the final molecular framework. The key transformations involve the formation of one or both amine functionalities.
A prevalent and efficient method for the synthesis of N-substituted ortho-phenylenediamines is the reductive amination of a corresponding nitroaniline derivative. In the case of 4-Chloro-N1-cyclohexylbenzene-1,2-diamine, the logical starting material is 4-chloro-2-nitroaniline (B28928). This process involves two key steps that can often be performed in a single pot: the condensation of the amine with a ketone to form an imine, followed by the reduction of both the imine and the nitro group.
The reaction proceeds by the initial formation of an enamine or imine intermediate from the reaction of 4-chloro-2-nitroaniline and cyclohexanone (B45756). This intermediate is then reduced. Concurrently, the nitro group at the 2-position is reduced to a primary amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reductants like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) organic-chemistry.orgpurdue.edu.
A closely analogous reaction is the synthesis of N1-benzyl-4-chloro-benzene-1,2-diamine, which is achieved by the reduction of N-benzyl-4-chloro-2-nitroaniline using iron powder in the presence of an ammonium (B1175870) salt chemicalbook.com. This suggests that a similar approach, substituting cyclohexanone for benzaldehyde (B42025) in the initial step, is a viable route.
The general reaction scheme is as follows: 4-chloro-2-nitroaniline + cyclohexanone → [Intermediate imine/enamine] → this compound
The choice of reducing agent and reaction conditions is critical for optimizing the yield and minimizing side products mdpi.com.
Direct amination strategies involve the formation of the C-N bond by reacting a halogenated benzene (B151609) derivative with an appropriate amine. For the synthesis of this compound, a potential, though more complex, route could involve the palladium-catalyzed amination (Buchwald-Hartwig amination) of a di-halogenated precursor, such as 1,2-dichloro-4-nitrobenzene or 3,4-dichloroaniline, with cyclohexylamine (B46788) nih.govresearchgate.netnih.gov.
This approach would require careful control of the reaction conditions to achieve selective mono-amination. The reactivity of the two halogen atoms can be influenced by their position relative to other substituents on the benzene ring. For instance, in 3,4-dichloronitrobenzene, the chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution. Subsequent reduction of the nitro group would then yield the desired diamine. However, achieving high selectivity can be challenging, and this route is generally less direct than the reductive amination of 4-chloro-2-nitroaniline.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) offers alternative pathways to the target molecule by modifying existing functional groups on a pre-formed molecular scaffold.
In principle, this compound could be synthesized from a closely related halogenated analogue, such as 4-Bromo-N1-cyclohexylbenzene-1,2-diamine. This would involve a halogen exchange (halex) reaction. However, such reactions are more common for converting aryl bromides to other functionalities and the direct replacement of bromine with chlorine on an electron-rich diamine system is not a standard high-yield procedure. This route is therefore considered less synthetically viable compared to building the molecule from more accessible precursors.
An alternative FGI approach would be to start with 4-chloro-benzene-1,2-diamine and introduce the cyclohexyl group in a subsequent step. This could be achieved through a direct reductive amination of 4-chloro-benzene-1,2-diamine with cyclohexanone. In this scenario, one of the amino groups of the diamine would react with cyclohexanone to form an imine, which is then reduced in situ.
Controlling the selectivity to ensure only mono-alkylation occurs is a significant challenge in this approach, as the starting diamine has two nucleophilic amino groups. Di-alkylation, where both amino groups react with cyclohexanone, is a likely side product. Careful control of stoichiometry and reaction conditions would be necessary to favor the desired mono-N-cyclohexyl product.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for the most plausible route of reductive amination of 4-chloro-2-nitroaniline with cyclohexanone. Key parameters that can be varied include the choice of reducing agent, catalyst, solvent, temperature, and reaction time.
Below are illustrative data tables based on analogous reductive amination reactions that demonstrate how varying these parameters can influence the outcome of the synthesis mdpi.comresearchgate.net.
Table 1: Effect of Reducing Agent on Yield (Reaction: 4-chloro-2-nitroaniline with cyclohexanone)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H2/Pd-C | Ethanol (B145695) | 25 | 12 | 85 |
| 2 | NaBH(OAc)3 | Dichloromethane (B109758) | 25 | 8 | 92 |
| 3 | NaBH3CN | Methanol (B129727) | 25 | 10 | 88 |
| 4 | Fe/NH4Cl | Ethanol/Water | 80 | 6 | 75 |
Interactive Data Table 1: Effect of Reducing Agent on Yield
Table 2: Optimization of Catalytic Hydrogenation Conditions (Reaction: Reductive amination of an aromatic aldehyde with an amine)
| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 5% Pd/C | 1 | 25 | Methanol | 78 |
| 2 | 10% Pd/C | 1 | 25 | Methanol | 85 |
| 3 | 10% Pd/C | 5 | 50 | Methanol | 95 |
| 4 | Raney Nickel | 10 | 80 | Ethanol | 82 |
Interactive Data Table 2: Optimization of Catalytic Hydrogenation Conditions
These tables illustrate that sodium triacetoxyborohydride often provides high yields under mild conditions for reductive aminations. For catalytic hydrogenation, increasing catalyst loading, pressure, and temperature can significantly improve the yield. The choice of solvent can also play a role in reaction efficiency.
Solvent Effects on Reaction Efficacy
The choice of solvent is critical in the synthesis of aromatic diamines, as it must effectively dissolve the reactants while facilitating the desired chemical transformation. In a widely used method for a structurally similar compound, N¹-benzyl-4-chlorobenzene-1,2-diamine, a biphasic solvent system of ethanol and water is employed. chemicalbook.com Ethanol is used to dissolve the organic nitroaniline precursor, while the aqueous phase dissolves the reducing agents, such as ammonium chloride. chemicalbook.com This system ensures that all reactants are available to interact, promoting an efficient reaction.
In other catalytic reduction processes for related chloro-nitroaromatic compounds, aromatic solvents such as toluene (B28343) or xylene have been utilized, particularly in catalytic hydrogenations at elevated temperatures and pressures. google.com For certain syntheses of benzodiazepines from o-phenylenediamines, optimization studies have shown that solvent-free reaction conditions can be highly effective, offering environmental and cost benefits. rsc.org
Interactive Data Table: Solvent Systems in Aromatic Diamine Synthesis
| Solvent System | Reaction Type | Rationale/Function | Source |
|---|---|---|---|
| Ethanol / Water | Bechamp Reduction (Iron/NH₄Cl) | Dissolves both organic precursor and inorganic reducing agents. | chemicalbook.com |
| Ethanol | Reduction with SnCl₂·2H₂O | Effective solvent for both nitro compound and tin(II) chloride. | mdpi.com |
| Toluene or Xylene | Catalytic Hydrogenation (H₂) | Suitable for high-temperature reactions with gaseous reagents. | google.com |
| Solvent-Free | Condensation Reactions | Environmentally friendly; relies on melting points of reactants. | rsc.org |
Catalyst Systems for Enhanced Conversion
A variety of reagent and catalyst systems are available for the reduction of nitroanilines to their corresponding diamines. The Bechamp reduction, which utilizes iron powder in the presence of an acid like ammonium chloride, is a classic and effective method that provides high yields for analogous compounds. chemicalbook.com
Alternative methods often employ catalytic systems. Tin(II) chloride (SnCl₂) in a solvent such as ethanol is a common stoichiometric reductant used in laboratory-scale syntheses. mdpi.com For industrial applications, catalytic hydrogenation is preferred. This method uses gaseous hydrogen (H₂) in the presence of a metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C). google.comgoogle.com More recently, environmentally benign reagents like thiourea (B124793) dioxide have been shown to effectively reduce N-substituted-2-nitroanilines in the presence of a base, yielding the desired diamine in high purity. researchgate.net The development of nanocatalysts, including copper ferrite (B1171679) (CuFe₂O₄) and silica-supported gold nanoparticles, also offers efficient and recyclable options for these reductions. researchgate.netnih.gov
Interactive Data Table: Catalyst and Reagent Systems for Nitroaniline Reduction
| Catalyst/Reagent System | Description | Typical Yield | Source |
|---|---|---|---|
| Iron (Fe) / Ammonium Chloride (NH₄Cl) | Bechamp Reduction | 98% (for benzyl (B1604629) analogue) | chemicalbook.com |
| Tin(II) Chloride (SnCl₂·2H₂O) | Stoichiometric Reduction | 71-98% | mdpi.com |
| Palladium/Carbon (Pd/C) with H₂ | Catalytic Hydrogenation | >95% | google.com |
| Thiourea Dioxide / NaOH | Green Reduction Method | 94% (for N-(4-chlorophenyl) analogue) | researchgate.net |
| Copper Ferrite (CuFe₂O₄) NPs / NaBH₄ | Nanocatalytic Reduction | 96.5% | researchgate.net |
Temperature and Pressure Influence on Synthesis Protocols
Reaction conditions such as temperature and pressure are highly dependent on the chosen synthetic methodology. The Bechamp reduction using iron is typically conducted at elevated temperatures, such as 80 °C, under atmospheric pressure to ensure a reasonable reaction rate. chemicalbook.com
In contrast, catalytic hydrogenations often necessitate more stringent conditions to activate the molecular hydrogen and facilitate the reaction on the catalyst surface. Temperatures for these processes typically range from 80 °C to 150 °C. google.comgoogle.com These reactions are also conducted under elevated pressure, which can range from 0.5 to 5 MPa (approximately 5 to 50 atmospheres), to increase the concentration of hydrogen gas in the liquid phase and enhance the reaction rate. google.comgoogle.com
Interactive Data Table: Temperature and Pressure Conditions for Nitro Group Reduction
| Method | Temperature Range | Pressure Range | Source |
|---|---|---|---|
| Bechamp Reduction (Fe/NH₄Cl) | 80 °C | Atmospheric | chemicalbook.com |
| Catalytic Hydrogenation (Pt/C, H₂) | 80 - 110 °C | 5 - 50 atm | google.com |
| Catalytic Hydrogenation (Pd-Pt/C, H₂) | 50 - 150 °C | 0.5 - 5 MPa | google.com |
| Reduction with SnCl₂ | Reflux (in Ethanol) | Atmospheric | mdpi.com |
Purification and Isolation Protocols
Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, catalysts, and byproducts.
Chromatographic Techniques for Product Isolation
Initial purification typically involves an extractive workup. For instance, after a reaction is quenched with an aqueous solution of sodium bicarbonate, the product can be extracted into an organic solvent like dichloromethane (CH₂Cl₂). chemicalbook.com The organic phase is then washed with brine, dried over an agent like magnesium sulfate (B86663) (MgSO₄), and concentrated to yield the crude product. chemicalbook.com The progress of the reaction and the purity of the fractions are often monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). chemicalbook.com
For high-purity isolation, column chromatography is the standard method. For N,N'-substituted phenylenediamines, HPLC methods have been developed using columns such as a Waters ACQUITY HSS T3. mdpi.com A common mobile phase for such separations is a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of formic acid to improve peak shape. mdpi.comacs.org Gas chromatography (GC), sometimes coupled with mass spectrometry (MS), is also a powerful tool for the analysis and purification of phenylenediamines, although chemical derivatization may be required to improve volatility and thermal stability. nih.gov
Recrystallization and Precipitation Methods
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is paramount; the ideal solvent will dissolve the compound poorly at low temperatures but readily at higher temperatures. For aromatic diamines like m-phenylenediamine, solvents such as n-butanol have been successfully used. researchgate.net An alternative approach involves dissolving the crude product in a minimal amount of a good solvent (e.g., methanol or ethanol) and then inducing precipitation by slowly adding a poor solvent (e.g., diethyl ether or cold water) until the solution becomes cloudy, after which cooling allows for crystal formation. researchgate.netjyoungpharm.org This process effectively removes impurities that have different solubility profiles from the target compound.
Reaction Chemistry and Derivatization Pathways of 4 Chloro N1 Cyclohexylbenzene 1,2 Diamine
Condensation Reactions for Heterocyclic System Formation
The vicinal diamine functionality is a key structural feature that allows 4-Chloro-N1-cyclohexylbenzene-1,2-diamine to undergo cyclocondensation reactions with a range of electrophilic reagents, leading to the formation of fused heterocyclic systems.
One of the most prominent reactions of o-phenylenediamines is their condensation with aldehydes and carboxylic acids to form the benzimidazole (B57391) ring system. nih.govsemanticscholar.org This reaction is a cornerstone in heterocyclic synthesis due to the wide pharmacological importance of benzimidazole derivatives. nih.gov The reaction with aldehydes typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or aromatization to yield the 2-substituted benzimidazole. nih.govacs.org A variety of catalysts, including acid catalysts, can be employed to facilitate this transformation. nih.gov
Similarly, the condensation with carboxylic acids or their derivatives (such as esters, acid chlorides, or nitriles) provides another direct route to 2-substituted benzimidazoles. nih.govsemanticscholar.org These reactions often require harsher conditions, such as high temperatures or the presence of strong acids like polyphosphoric acid, to drive the dehydration and cyclization process. semanticscholar.orgsemanticscholar.org
Below is a table summarizing typical conditions for benzimidazole synthesis using o-phenylenediamines as a model for the reactivity of this compound.
| Reactant | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |
| Aromatic Aldehyde | p-Toluenesulfonic acid | Grinding, solvent-free | - | 1,2-disubstituted benzimidazole | High | nih.gov |
| Aromatic Aldehyde | nano-Fe2O3 | Water | - | 2-arylbenzimidazole | High | nih.gov |
| Carboxylic Acid | Borane-THF | - | - | 2-aryl benzimidazole | Good | researchgate.net |
| Carboxylic Acid | Polyphosphoric acid/Toluene (B28343) | - | High Temperature | 2-(3-Methylphenyl)-1H-benzimidazole | - | semanticscholar.org |
| 4-Chlorobenzaldehyde | tert-Butyl nitrite | Tetrahydrofuran | 25 °C | 2-(4-chlorophenyl) benzimidazole | 80% | semanticscholar.orgresearchgate.net |
| Aldehyde | - | Solvent-free | 140 °C | Benzimidazole derivatives | - | semanticscholar.orgresearchgate.net |
| Aldehyde | L-Proline | Aqueous Media (pH 4.2) | Reflux | Benzimidazole derivatives | Good to Excellent | ijrar.org |
The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds, such as α-diketones (e.g., benzil), is a classical and efficient method for the synthesis of quinoxalines. nih.govresearchgate.net This condensation reaction is generally high-yielding and proceeds under relatively mild conditions, often catalyzed by acids. researchgate.net The reaction involves a sequential condensation of the two amine groups with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the fused pyrazine (B50134) ring of the quinoxaline (B1680401) system. sid.ir
Given the analogous reactivity of vicinal diamines, this compound is expected to react readily with various 1,2-dicarbonyl compounds to produce the corresponding substituted quinoxalines. The substituents on both the diamine and the dicarbonyl compound will influence the properties of the resulting quinoxaline derivative.
The table below illustrates the synthesis of quinoxalines from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.
| o-Phenylenediamine (B120857) | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Product | Yield | Reference |
| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24.4H2O / EtOH/H2O | 2,3-Diphenylquinoxaline | High | sid.ir |
| Substituted o-phenylenediamines | 1,2-dicarbonyl compounds | NH4Cl-CH3OH | Quinoxaline derivatives | 95-100% | researchgate.net |
| Benzene-1,2-diamine | Benzil | Acetic Acid | 2,3-Diphenylquinoxaline | - | thieme-connect.de |
The reaction of this compound with aldehydes or ketones can lead to the formation of Schiff bases (imines). nih.govnih.gov Depending on the reaction conditions and the nature of the carbonyl compound, either one or both of the amino groups can react. The formation of a Schiff base from the primary amino group can be a preliminary step for subsequent cyclization reactions to form various heterocyclic systems. For instance, the condensation of cyclohexane-1,2-diamine with p-chlorobenzaldehyde yields N,N′-Bis(4-chlorobenzylidene)cyclohexane-1,2-diamine. nih.govnih.gov
The versatile reactivity of the diamine allows for its potential use in the synthesis of other heterocyclic systems.
Pyrimidine (B1678525) Derivatives: Polysubstituted pyrimidines can be synthesized through the reaction of amidines with various carbonyl compounds. organic-chemistry.org While the direct synthesis from a diamine is less common, derivatives of this compound could potentially be transformed into precursors for pyrimidine synthesis. For example, benzimidazole-pyrimidine hybrids have been synthesized, indicating the compatibility of these ring systems. mdpi.com
Isoxazole (B147169) Derivatives: Isoxazoles are typically synthesized via the cycloaddition of nitrile oxides with alkynes or alkenes, or by the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.govorganic-chemistry.orgnih.gov The direct synthesis of an isoxazole ring fused to the benzene (B151609) ring of the starting diamine is not a typical reaction pathway. However, functionalized derivatives of the diamine could potentially be used as starting materials for the construction of isoxazole-containing molecules.
Diazepine (B8756704) Derivatives: The condensation of o-phenylenediamines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of 1,5-benzodiazepines. nih.gov This reaction is a well-established method for synthesizing this class of seven-membered heterocyclic compounds. It is therefore anticipated that this compound would react similarly to yield corresponding diazepine derivatives.
N-Substitution Reactions
The presence of both a primary and a secondary amine group in this compound allows for N-substitution reactions, such as alkylation.
The selective alkylation of the amine groups in this compound presents a synthetic challenge due to the presence of two nucleophilic nitrogen atoms. However, by carefully controlling the reaction conditions, such as the nature of the alkylating agent, the base, the solvent, and the stoichiometry, it is possible to achieve selective mono- or di-alkylation. The secondary amine (N1-cyclohexyl) is generally less reactive than the primary amine (the other nitrogen of the diamine) due to steric hindrance. This difference in reactivity can be exploited to achieve selective N-alkylation at the less hindered primary amine position. Various alkylating agents, including alkyl halides and dimethyl sulfate (B86663), can be used for this purpose. nih.gov
Acylation with Carboxylic Acids and Derivatives
The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant biological and industrial applications. researchgate.netnih.govnih.gov In the case of this compound, acylation followed by cyclization leads to the formation of 1-cyclohexyl-5-chloro-2-substituted-1H-benzimidazoles.
The reaction typically proceeds by the nucleophilic attack of one of the amino groups on the carbonyl carbon of the carboxylic acid or its derivative. This is followed by an intramolecular condensation and dehydration to form the imidazole (B134444) ring. The choice of carboxylic acid derivative and reaction conditions can influence the efficiency of the reaction. While direct condensation with carboxylic acids often requires high temperatures and acidic catalysts, more reactive derivatives like acid chlorides or anhydrides can facilitate the reaction under milder conditions. researchgate.net However, the use of acid chlorides can sometimes favor the formation of diamides, especially in the absence of a protonating agent to facilitate the final cyclization step. researchgate.net
Modern synthetic protocols often employ catalysts to improve yields and reaction conditions. nih.govijrar.org For instance, various catalysts have been developed for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, which proceed through an initial acylation-like mechanism. nih.govnih.gov
| Acylating Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Carboxylic Acids | High temperature (e.g., reflux in polyphosphoric acid) | Acid catalyst promotes dehydration and cyclization. researchgate.net |
| Acid Chlorides | Often in the presence of a base (e.g., pyridine) at room temperature or with gentle heating | Can lead to diamide (B1670390) formation without a proton source. researchgate.net |
| Acid Anhydrides | Refluxing for several hours | Time is a critical factor for complete conversion to benzimidazole. researchgate.net |
| Aldehydes | Oxidative conditions (e.g., with cupric acetate (B1210297) or air) | Involves an initial condensation followed by oxidative cyclization. researchgate.netnih.gov |
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring.
Halogenation, such as bromination, is a common electrophilic aromatic substitution reaction. For o-phenylenediamine derivatives, the introduction of a halogen atom onto the aromatic ring can be achieved using various halogenating agents. The position of substitution is dictated by the combined electronic effects of the existing substituents. In the case of this compound, the amino and cyclohexylamino groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing.
Given the positions of the existing groups, the most likely position for electrophilic attack, such as bromination, would be the 5-position, which is ortho to the cyclohexylamino group and para to the amino group, and meta to the chloro group. A synthesis method for 4-bromo-o-phenylenediamine has been reported using sodium bromide and hydrogen peroxide as the brominating agent in a mixture of acetic acid and acetic anhydride, which proceeds through the diacetylated intermediate to control regioselectivity. google.com Similar strategies could be applicable to this compound. The use of N-halosuccinimides is another common method for the halogenation of aromatic compounds. beilstein-journals.orgrsc.org
The regioselectivity of electrophilic aromatic substitution is a key concept in predicting the products of such reactions. perlego.comstudysmarter.co.uk Substituents on an aromatic ring can be classified as either activating or deactivating, and as ortho-, para- or meta-directing. ulethbridge.cawikipedia.orgcognitoedu.org
Amino (-NH₂) and Cyclohexylamino (-NH-cyclohexyl) groups: Both are strong activating groups due to the ability of the nitrogen lone pair to donate electron density to the benzene ring through resonance (+M effect). cognitoedu.org This increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them ortho-, para-directors. organicchemistrytutor.comyoutube.com
Chloro (-Cl) group: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). ulethbridge.ca However, they are also ortho-, para-directors because the lone pairs on the halogen can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. organicchemistrytutor.comyoutube.com
In this compound, the powerful activating and directing effects of the two amino groups will dominate over the deactivating effect of the chlorine atom. The synergistic ortho-, para-directing influence of the amino and cyclohexylamino groups strongly favors substitution at the positions ortho and para to them. The 5-position is ortho to the cyclohexylamino group and para to the amino group, making it the most electronically enriched and sterically accessible position for an incoming electrophile.
| Substituent | Effect on Reactivity | Directing Effect | Primary Electronic Effect |
|---|---|---|---|
| -NH₂ | Strongly Activating | ortho, para | +M (Resonance) |
| -NH-cyclohexyl | Strongly Activating | ortho, para | +M (Resonance) |
| -Cl | Deactivating | ortho, para | -I (Inductive) > +M (Resonance) |
Transition Metal-Mediated Transformations
The presence of a chloro substituent on the aromatic ring of this compound opens up possibilities for a variety of transition metal-catalyzed reactions, particularly cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advancements in catalyst design, particularly the development of sophisticated phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. uwindsor.caresearchgate.net
A derivative of this compound could potentially undergo a Suzuki-Miyaura reaction to replace the chlorine atom with an aryl or vinyl group. The reaction would typically require a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and an organoboron reagent (e.g., an arylboronic acid). The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this particular substrate. nih.govresearchgate.net
The oxidation of o-phenylenediamines and their derivatives can lead to a variety of products, depending on the oxidant and the reaction conditions. For instance, the oxidation of some N-substituted o-phenylenediamines can yield phenazine (B1670421) derivatives. rsc.orgrsc.orgrsc.org The reaction likely proceeds through the formation of radical intermediates followed by dimerization and cyclization.
In other cases, oxidative conditions can be employed in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, where the oxidation step facilitates the final aromatization of the imidazole ring. figshare.comfigshare.com The catalytic oxidation of o-phenylenediamine itself has been studied using various systems, including cytochrome c in reversed micelles, which can lead to different products than those obtained with common peroxidases in aqueous solution. elsevierpure.com The specific oxidative transformations of this compound would depend on the chosen oxidizing agent and reaction parameters.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Chloro-N1-cyclohexylbenzene-1,2-diamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, and cyclohexyl protons.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately δ 6.5-7.5 ppm). Their specific chemical shifts and splitting patterns are influenced by the chloro and two amino substituents.
Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would likely appear as broad signals. Their chemical shifts can vary depending on the solvent and concentration.
Cyclohexyl Protons: The eleven protons on the cyclohexyl ring would produce a series of overlapping multiplets in the aliphatic region (approximately δ 1.0-3.5 ppm). The proton attached to the nitrogen (N-CH) would be the most downfield signal in this group due to the deshielding effect of the adjacent nitrogen atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | ~ 6.5 - 7.5 | Multiplet |
| Amine-H (NH, NH₂) | Variable (Broad) | Broad Singlet |
| Cyclohexyl-H (N-CH) | ~ 3.0 - 3.5 | Multiplet |
| Cyclohexyl-H (CH₂) | ~ 1.0 - 2.0 | Multiplet |
Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule, providing a map of the carbon skeleton. hw.ac.uk Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra typically require longer acquisition times. hw.ac.uk The spectrum for this compound would show distinct signals for each unique carbon atom.
Aromatic Carbons: Six signals are expected in the downfield region (approximately δ 110-150 ppm). The carbons directly bonded to the nitrogen atoms and the chlorine atom will have their chemical shifts significantly influenced by these substituents.
Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring would appear in the upfield, aliphatic region (approximately δ 20-60 ppm). The carbon atom bonded to the nitrogen (N-C) would be the most downfield of this group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~ 120 - 130 |
| Aromatic C-N | ~ 135 - 150 |
| Aromatic C-H | ~ 110 - 125 |
| Cyclohexyl C-N | ~ 50 - 60 |
| Cyclohexyl CH₂ | ~ 20 - 40 |
Note: These are predicted values based on general chemical shift ranges for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₁₂H₁₇ClN₂. HRMS can distinguish this from other formulas with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ is 225.11565. The presence of a chlorine atom would be evident from the characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak. hw.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The sample is first passed through an LC column to separate the target compound from any impurities or byproducts. The eluent is then introduced into the mass spectrometer, which confirms the molecular weight of the main component, providing simultaneous purity assessment and identity confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretching: The presence of both primary (-NH₂) and secondary (-NH-) amine groups would result in characteristic sharp to medium peaks in the 3300-3500 cm⁻¹ region. pressbooks.pub
C-H Stretching: Aliphatic C-H stretches from the cyclohexyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while aromatic C-H stretches would appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org
C=C Stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: The C-Cl bond would show a stretching absorption in the fingerprint region, typically between 550 and 850 cm⁻¹. libretexts.org
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary & Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Halide | C-Cl Stretch | 550 - 850 |
Note: These are predicted absorption ranges and are characteristic of the specified functional groups.
X-ray Crystallography for Solid-State Structure Determination
For a compound like "this compound," a single-crystal X-ray diffraction study would reveal the spatial arrangement of the chlorophenyl and cyclohexyl groups relative to each other. It would also confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Table 1: Illustrative Crystallographic Data for a Related Phenylenediamine
| Parameter | Value (for 4-chloro-o-phenylenediamine) |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.236(3) |
| b (Å) | 5.9280(10) |
| c (Å) | 6.6490(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 639.4(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.479 |
Note: This data is for 4-chloro-o-phenylenediamine and serves as an illustrative example.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are fundamental for assessing the purity of "this compound" and for separating its potential stereoisomers.
Given the presence of a chiral center in "this compound" (if the cyclohexyl group is not planar with the benzene ring or if it is substituted), the determination of enantiomeric excess (ee) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.
The principle of chiral HPLC relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution. For amine-containing compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
A typical HPLC analysis for enantiomeric excess would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The chromatogram would show two distinct peaks corresponding to the two enantiomers. The enantiomeric excess can be calculated from the relative areas of these peaks.
Table 2: Typical HPLC Conditions for Chiral Amine Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Note: These are general conditions and would require optimization for "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and can be used to estimate the yield of a reaction producing "this compound". GC separates volatile compounds based on their boiling points and interactions with the stationary phase, while MS provides structural information by analyzing the mass-to-charge ratio of the fragmented ions.
For a compound like "this compound," which has amino groups, derivatization is often employed to increase its volatility and improve its chromatographic behavior. Acylation or silylation are common derivatization techniques for amines. The resulting chromatogram would show a major peak corresponding to the derivatized target compound and potentially smaller peaks for any impurities. The mass spectrum of the main peak would be used to confirm the identity of the compound by comparing the observed fragmentation pattern with the expected one.
Table 3: Illustrative GC-MS Parameters for Amine Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Initial temp. 100°C, ramp to 280°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Note: These are general parameters and would require optimization for the specific analyte.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to validate the empirical formula of the synthesized molecule. For "this compound," with a molecular formula of C₁₂H₁₇ClN₂, the theoretical elemental composition can be calculated.
The experimental values obtained from the elemental analyzer should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the purity and the proposed formula of the compound.
Table 4: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon | 64.14 | 64.05 |
| Hydrogen | 7.62 | 7.68 |
| Nitrogen | 12.46 | 12.39 |
| Chlorine | 15.78 | 15.88 |
Note: The experimental values are hypothetical and serve as an example of expected results for a pure sample.
Theoretical and Computational Investigations of 4 Chloro N1 Cyclohexylbenzene 1,2 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a pivotal tool in characterizing the fundamental properties of 4-Chloro-N1-cyclohexylbenzene-1,2-diamine. These calculations provide a robust framework for understanding the molecule's electronic behavior and structural preferences.
DFT calculations are instrumental in elucidating the electronic structure of this compound. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and electronic transport properties. nih.govnih.gov
For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the amino groups, which are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic system, with contributions from the chloro-substituent, indicating potential sites for nucleophilic attack. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, while the electron-donating amino and cyclohexyl groups would raise the energy of the HOMO.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.
The conformational flexibility of this compound is primarily due to the cyclohexyl group and the rotation around the C-N bonds. The cyclohexyl ring can adopt several conformations, with the "chair" form being the most stable, followed by the "boat" and "twist-boat" conformations. sapub.org DFT calculations can precisely determine the relative energies of these conformers and the energy barriers for their interconversion.
Furthermore, the orientation of the cyclohexyl group relative to the benzene ring, as well as the rotation around the C-N single bonds, leads to various rotamers. Computational analysis helps identify the most stable conformer by calculating the potential energy surface. These studies are essential for understanding how the molecule's shape influences its interactions with other molecules. researchgate.netmdpi.com
Table 2: Relative Energies of Cyclohexyl Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 |
| Twist-Boat | 5.5 |
Note: The data in this table is based on general knowledge of cyclohexane (B81311) conformational analysis and is illustrative for this specific molecule.
DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. For instance, in its synthesis, which may involve nucleophilic aromatic substitution or reductive amination, DFT can be used to map the entire reaction pathway. mdpi.comarkat-usa.org This involves identifying transition states, intermediates, and calculating the activation energies for each step. Such studies provide a detailed understanding of the reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions. acs.org
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical models can predict the reactivity and selectivity of this compound in various chemical transformations. By calculating reactivity descriptors such as electrostatic potential maps, Fukui functions, and local softness, it is possible to identify the most reactive sites in the molecule. For example, the nitrogen atoms of the diamine group are expected to be the primary sites for reactions with electrophiles, while the aromatic ring can undergo electrophilic substitution, with the position of attack influenced by the directing effects of the substituents. researchgate.net
In Silico Approaches for Ligand Design Principles and Coordination Geometries
This compound is a potential bidentate ligand for transition metal complexes, owing to its two amino groups. rsc.org In silico methods are widely used to predict the coordination behavior of such ligands. nih.govnih.gov By modeling the interaction of the diamine with various metal centers, it is possible to predict the geometry of the resulting coordination complexes (e.g., tetrahedral, square planar, or octahedral). acs.org These computational studies can also estimate the stability of the complexes and their electronic and magnetic properties, which is invaluable for the design of new catalysts, materials, and metallodrugs. acs.org
Applications in Advanced Organic Synthesis and Catalysis
Role as Ligands in Homogeneous Catalysis
In homogeneous catalysis, the efficacy of a metal catalyst is profoundly influenced by the ligands coordinated to the metal center. These ligands modulate the metal's electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. 4-Chloro-N1-cyclohexylbenzene-1,2-diamine, as a derivative of the well-established 1,2-diamine family, serves as an excellent bidentate ligand, binding to metal ions through its two nitrogen donor atoms.
Chiral Ligand Design for Asymmetric Catalysis (e.g., Hydrogenation)
The presence of a cyclohexyl group attached to one of the amine nitrogens makes this compound an important precursor for chiral ligands used in asymmetric catalysis. The inherent chirality of derivatives based on the 1,2-diaminocyclohexane scaffold is instrumental in creating a stereochemically defined pocket around a metal center. This chiral environment forces reacting substrates to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer over the other.
A primary application of such ligands is in asymmetric hydrogenation, a key industrial process for producing enantiomerically pure alcohols from prochiral ketones. nih.gov Catalysts derived from manganese, when complexed with chiral tetradentate ligands based on (R,R)-1,2-diaminocyclohexane, have demonstrated good activity and enantioselectivity in the hydrogenation of various acetophenones. nih.govrsc.org The steric repulsion between the substrate and the ligand significantly influences the formation of the major alcohol enantiomer. nih.govrsc.org The rigidity and well-defined stereochemistry of the diamine backbone are crucial for achieving high levels of stereocontrol. researchgate.net For instance, in the manganese-catalyzed asymmetric hydrogenation of acetophenone (B1666503) derivatives, different ligands derived from the 1,2-diaminocyclohexane motif have yielded varying levels of enantiomeric excess (ee), highlighting the tunability of these systems. researchgate.net
Interactive Table: Performance of 1,2-Diaminocyclohexane-Based Ligands in Asymmetric Hydrogenation
| Ligand Scaffold | Metal Center | Substrate | Enantiomeric Excess (ee) | Reference |
| (R,R)-PNNP-Diamine | Mn(I) | Acetophenone | 70% | researchgate.net |
| (R,R)-SNNS-Diamine | Mn(I) | Acetophenone | 17% | researchgate.net |
| (R,R)-PNNP-Diamine | Mn(I) | Various Acetophenones | Up to 85% | nih.govrsc.org |
| trans-Diamine | Zn(II) | Aryl-alkyl Ketones | Up to 86% | nih.gov |
Coordination Chemistry with Transition Metals (e.g., Ru, Ni, Cu)
The two nitrogen atoms of the diamine moiety readily form coordinate covalent bonds with a variety of transition metals, including ruthenium (Ru), nickel (Ni), and copper (Cu). pressbooks.pub In these coordination complexes, the diamine acts as a Lewis base, donating its lone pairs of electrons to the electron-accepting metal center, which acts as a Lewis acid. pressbooks.pub The number of donor atoms bonded to the central metal is known as the coordination number. pressbooks.pub For a bidentate ligand like this compound, it typically occupies two coordination sites.
The geometry and stability of the resulting metal complex are dictated by the metal's preferred coordination number and the ligand's structure. For instance, transition metals like Co, Ni, and Cu can form stable six-coordinate octahedral complexes with appropriate ligands. nih.govmdpi.com The specific electronic configuration of the metal ion (e.g., Ni(II), Cu(II)) and the nature of the ligand field influence the magnetic and spectroscopic properties of the resulting complex. nih.gov The formation of these stable complexes is fundamental to their application in catalysis, as the coordination sphere around the metal is where the catalytic transformations occur.
Interactive Table: Coordination Properties of Transition Metals with Amine Ligands
| Metal Ion | Typical Coordination Number | Common Geometries | Reference |
| Ruthenium (Ru) | 6 | Octahedral | |
| Nickel (Ni) | 4, 6 | Square Planar, Octahedral | nih.gov |
| Copper (Cu) | 4, 6 | Square Planar, Tetrahedral, Octahedral | nih.gov |
| Cobalt (Co) | 4, 6 | Tetrahedral, Octahedral | nih.gov |
Chelation Effects in Metal Complex Formation and Stability
When a ligand like this compound binds to a metal ion through both of its nitrogen atoms, it forms a ring structure that includes the metal ion. This phenomenon is known as chelation, and the resulting complex is called a metal chelate. The formation of these ring structures significantly enhances the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands (ligands that bind through only one donor atom). This increased stability is known as the chelate effect.
Precursors for Privileged Heterocyclic Scaffolds
Beyond its role in catalysis, the o-phenylenediamine (B120857) core of this compound makes it a valuable precursor for synthesizing privileged heterocyclic scaffolds. These scaffolds, particularly benzimidazoles and quinoxalines, are frequently found in pharmaceuticals and other biologically active compounds.
Benzimidazole (B57391) Derivatives in Synthetic Chemistry
Benzimidazoles are a class of heterocyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. nih.gov They are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. cbijournal.com The most common and direct method for synthesizing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. cbijournal.com
Alternatively, a highly efficient route involves the condensation of an o-phenylenediamine with an aldehyde, often catalyzed by an acid or an oxidizing agent. nih.gov In this reaction, this compound can react with various aldehydes to produce a diverse library of 1,2-disubstituted benzimidazoles. The reaction proceeds through the formation of a Schiff base, followed by cyclization and aromatization. The use of different catalysts and reaction conditions, including solvent-free grinding, can be employed to optimize yield and efficiency. nih.gov
Interactive Table: Synthetic Routes to Benzimidazoles from o-Phenylenediamines
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| o-Phenylenediamine | Carboxylic Acid | Heat, Acid (e.g., HCl) | 2-Substituted Benzimidazole | cbijournal.com |
| o-Phenylenediamine | Aldehyde | Acid catalyst (e.g., p-TSA) | 1,2-Disubstituted Benzimidazole | nih.gov |
| o-Phenylenediamine | Aldehyde | Oxidizing Agent (e.g., I2, UHP) | 2-Substituted Benzimidazole | researchgate.net |
| o-Phenylenediamine | Nitrile | Catalyst | 2-Substituted Benzimidazole | cbijournal.com |
Quinoxaline (B1680401) Derivatives in Synthetic Chemistry
Quinoxalines, which feature a benzene ring fused to a pyrazine (B50134) ring, are another class of N-heterocyclic compounds with significant applications in materials science and medicinal chemistry. mtieat.org The classical and most widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone or an α-ketoester. researchgate.netresearchgate.net
Using this compound in this reaction allows for the synthesis of quinoxaline derivatives bearing chloro and cyclohexyl substituents. The reaction is typically straightforward and high-yielding, often requiring only mild heating in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.net The versatility of this method allows for the introduction of a wide array of substituents onto the pyrazine ring by simply varying the 1,2-dicarbonyl starting material. This modularity is a key advantage in creating libraries of quinoxaline derivatives for screening and development. mtieat.org
Building Blocks for Complex Molecular Architectures and Libraries
The diamino functionality of this compound serves as a key reactive site for the construction of larger, more complex molecules. This is particularly relevant in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials. For instance, vicinal diamines are common precursors for the synthesis of benzodiazepines, quinoxalines, and other nitrogen-containing ring systems. While specific research detailing the use of this compound in these exact syntheses is not extensively documented in publicly available literature, the known reactivity of o-phenylenediamines suggests its high potential in this area.
The principles of combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, can be readily applied to this compound. By reacting the diamine with a variety of dicarbonyl compounds or other bifunctional electrophiles, a library of diverse molecular structures can be generated. This approach is highly valuable in drug discovery and materials science for screening and identifying compounds with desired properties.
Below is a hypothetical representation of how this compound could be utilized in the generation of a small molecular library.
| Reactant A | Reactant B (Exemplary) | Resulting Molecular Scaffold | Potential Application Area |
|---|---|---|---|
| This compound | 1,2-Diketone (e.g., Benzil) | Quinoxaline derivative | Pharmaceuticals, Dyes |
| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Benzodiazepine derivative | CNS-active drugs |
| This compound | Phosgene equivalent | Benzimidazolone derivative | Biologically active compounds |
Exploration in Supramolecular Chemistry (e.g., C-H...π interactions)
The molecular structure of this compound is well-suited for participating in various non-covalent interactions, which are the foundation of supramolecular chemistry. The aromatic ring can engage in π-π stacking, while the chloro substituent can participate in halogen bonding. Of particular interest are the potential C-H...π interactions between the cyclohexyl group and the aromatic ring of a neighboring molecule.
C-H...π interactions are a type of weak hydrogen bond where a "soft" acid (a C-H bond) interacts with a "soft" base (a π-system). In the case of this compound, the axial C-H bonds of the cyclohexane (B81311) ring are sterically positioned to interact with the electron-rich π-cloud of the benzene ring of an adjacent molecule. Such interactions can play a crucial role in determining the packing of molecules in the solid state and the pre-organization of molecules in solution.
The table below summarizes the potential non-covalent interactions involving this compound and their potential impact on its supramolecular behavior.
| Interaction Type | Participating Groups | Potential Supramolecular Outcome |
|---|---|---|
| C-H...π Interaction | Cyclohexyl C-H bonds and Benzene π-system | Directional control of molecular packing, formation of extended networks. |
| π-π Stacking | Benzene rings of adjacent molecules | Formation of columnar or offset stacks. |
| Hydrogen Bonding | N-H groups and N or Cl atoms of neighboring molecules | Formation of hydrogen-bonded chains or sheets. |
| Halogen Bonding | Chlorine atom and a nucleophilic site (e.g., N atom) | Directional and specific intermolecular contacts. |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-Chloro-N1-cyclohexylbenzene-1,2-diamine will likely pivot away from classical methods, which often suffer from low atom economy and the generation of stoichiometric waste. rsc.org Research is anticipated to concentrate on the development of novel, more sustainable synthetic pathways. A primary goal will be to enhance efficiency and reduce the environmental impact of its production.
Key research focuses will include:
Catalytic Hydrogen Borrowing: This elegant approach involves the N-alkylation of 4-chloro-o-phenylenediamine with cyclohexanol. rsc.org The methodology, which generates water as the sole byproduct, represents a highly atom-economical alternative to traditional reductive amination or alkyl halide-based syntheses.
Reductive Amination: Improving the catalytic systems for the direct reductive amination of 4-chloro-2-nitroaniline (B28928) with cyclohexanone (B45756), followed by reduction of the nitro group, is a promising avenue. The development of non-precious metal catalysts and the use of green reducing agents like silanes or catalytic hydrogen will be critical.
Biosynthesis: A long-term and ambitious goal is the development of biosynthetic pathways using engineered microorganisms. nih.govnih.gov While challenging, this approach could enable the production of the diamine from renewable feedstocks, significantly advancing the sustainability of its synthesis. nih.gov
| Synthetic Strategy | Precursors | Key Advantages | Research Focus |
| Catalytic Hydrogen Borrowing | 4-chloro-o-phenylenediamine, Cyclohexanol | High atom economy, Water as the only byproduct | Development of efficient and recyclable catalysts (e.g., based on Ru, Ir, or Fe) |
| Catalytic Reductive Amination | 4-chloro-2-nitroaniline, Cyclohexanone | Direct C-N bond formation | Use of green reductants, Heterogeneous catalysts for easy separation |
| Biosynthesis | Renewable Feedstocks (e.g., glucose) | Ultimate sustainability, Potential for enantiopure products | Metabolic engineering of microbial hosts (E. coli, C. glutamicum) nih.govnih.gov |
Exploration of Unconventional Reaction Pathways and Green Chemistry Approaches
Future research in this domain will likely explore:
Green Solvents and Solvent-Free Reactions: The replacement of conventional volatile organic solvents with greener alternatives (e.g., water, ionic liquids, or supercritical fluids) is a key objective. mdpi.com Furthermore, exploring solvent-free reaction conditions, such as mechanochemical grinding, offers a path to minimizing waste. mdpi.comeijppr.com
Biocatalysis: The use of isolated enzymes or whole-cell systems to catalyze key steps in the synthesis of this compound is a highly attractive green approach. mdpi.com Biocatalysis can offer exceptional selectivity under mild conditions, often in aqueous media. nih.govmdpi.com
Design of Next-Generation Catalytic Systems Utilizing the Diamine Scaffold
The 1,2-diamine motif is a well-established and powerful scaffold in the design of chiral ligands and organocatalysts. nii.ac.jprsc.org The structure of this compound is particularly well-suited for this purpose, and significant future research is expected in this area.
Key directions include:
Asymmetric Catalysis: The synthesis of enantiomerically pure forms of the diamine will be a critical first step. These chiral scaffolds can then be used as ligands for transition metals in a wide range of asymmetric transformations, including hydrogenation, C-C bond formation, and amination reactions.
Organocatalysis: Derivatives of the diamine, where the primary amine can form an enamine intermediate and the secondary amine can be protonated, could function as cooperative catalysts. nii.ac.jpacs.orgnih.gov Such systems are highly effective in asymmetric Mannich reactions, Michael additions, and aldol (B89426) reactions. nii.ac.jpacs.orgnih.govresearchgate.net The electronic influence of the chlorine atom on the benzene (B151609) ring could be harnessed to fine-tune the reactivity and selectivity of these catalysts.
Immobilized Catalysts: To enhance recyclability and facilitate use in continuous flow processes, research into immobilizing the diamine-based catalysts on solid supports (e.g., polymers, silica, or magnetic nanoparticles) will be essential. growingscience.com
| Catalyst Type | Potential Application | Role of Diamine Scaffold | Research Goal |
| Chiral Ligand-Metal Complex | Asymmetric Hydrogenation, Cross-Coupling | Forms a chiral environment around the metal center | High enantioselectivity in key industrial transformations |
| Organocatalyst | Asymmetric Mannich and Michael Reactions | Cooperative catalysis via enamine/iminium ion formation nii.ac.jp | Development of metal-free, highly efficient catalytic systems |
| Immobilized Catalyst | Continuous Flow Synthesis | Active catalytic site tethered to a solid support | Creation of robust, reusable, and scalable catalytic processes |
Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating chemical discovery. acs.org This integrated approach will be crucial for efficiently exploring the potential of this compound.
Future research will leverage:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods will be used to predict the geometric and electronic properties of the diamine, its metal complexes, and transition states in catalyzed reactions. This can provide deep mechanistic insights and rationalize experimental observations of reactivity and selectivity. acs.org
Machine Learning (ML) Models: As datasets grow, ML models can be trained to predict the performance of catalysts based on the diamine scaffold. nih.govarxiv.org This can accelerate the optimization process by prioritizing the most promising candidate structures for experimental synthesis and testing, reducing the reliance on trial-and-error experimentation. nih.gov
Predictive Reaction Modeling: Computational tools can model entire reaction pathways, helping to identify potential bottlenecks, side reactions, and optimal conditions. arxiv.org This in silico screening can guide experimental design for developing more efficient and sustainable synthetic routes.
Applications in Advanced Materials Research
The distinct structural components of this compound make it an intriguing building block for advanced materials. The reactive amine groups allow for its incorporation into polymer backbones, while the chloro-substituted aromatic ring and cyclohexyl group can impart specific properties to the resulting materials.
Prospective research areas include:
High-Performance Polymers: As a diamine monomer, it can be reacted with diacids or their derivatives to form specialty polyamides, or with dianhydrides to form polyimides. Research will focus on how the incorporation of this specific diamine affects the material's thermal stability, mechanical strength, and chemical resistance.
Flame-Retardant Materials: The presence of a chlorine atom suggests potential applications in the development of inherently flame-retardant polymers. Future studies would involve synthesizing polymers containing this monomer and evaluating their performance in standardized flammability tests.
Materials for Electronic Applications: The aromatic core of the diamine could be functionalized to create monomers for conductive polymers or materials with specific optical properties. The chlorine atom's electron-withdrawing nature could be used to tune the electronic characteristics of the final material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
